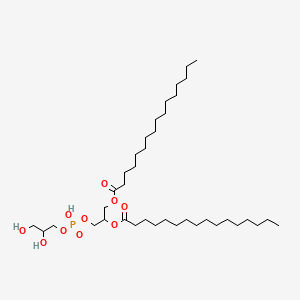

(S,S)-DPPG

Beschreibung

Eigenschaften

IUPAC Name |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIABMEZBCHDPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963375 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-77-3 | |

| Record name | Dipalmitoylphosphatidylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylphosphatidylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPALMITOYLPHOSPHATIDYLGLYCEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA9U6BR3SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipalmitoylphosphatidylglycerol (DPPG): Structure, Function, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylglycerol (DPPG) is a saturated anionic phospholipid that plays a crucial role in the structure and function of biological membranes and serves as a key component in various biomedical applications, particularly in drug delivery systems. Its unique biophysical properties, arising from its dipalmitoyl acyl chains and negatively charged phosphoglycerol headgroup, dictate its behavior in lipid bilayers and its interactions with other molecules. This technical guide provides a comprehensive overview of the structure, function, and experimental methodologies related to DPPG, tailored for researchers, scientists, and professionals in drug development.

Structure and Physicochemical Properties of DPPG

DPPG is composed of a glycerol backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions and a phosphoglycerol headgroup at the sn-3 position. The saturated nature of the 16-carbon palmitoyl chains allows for tight packing within a lipid bilayer, leading to a relatively high phase transition temperature. The negatively charged phosphate group in the headgroup is a key feature, influencing membrane surface potential and mediating electrostatic interactions with ions and proteins.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for DPPG, providing a reference for experimental design and data interpretation.

| Property | Value | References |

| Molecular Formula | C₃₈H₇₅O₁₀P | [1] |

| Molecular Weight | 723.0 g/mol | [1][2][3] |

| Sodium Salt Molecular Weight | 744.95 - 745 Da | [4][5] |

| Main Phase Transition Temperature (Tm) | 41 °C | [1][6] |

| Pretransition Temperature | ~35 °C (dependent on ionic strength) | |

| Area per Molecule (Liquid Crystalline Phase) | ~55 - 65 Ų (at 50-60°C) | [7] |

| Bilayer Thickness (Liquid Crystalline Phase) | ~35 - 40 Å | [7] |

| Critical Micelle Concentration (CMC) | Not typically observed for diacyl phospholipids in aqueous solution, forms bilayers instead. For short-chain di-C8-PG, the CMC is 1.21 mM. | [8][9][10] |

Biological Functions and Significance

DPPG is an important component of various biological membranes, where it contributes to membrane stability, fluidity, and function.

Role in Lung Surfactant

DPPG is a minor but functionally significant component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli.[4] While dipalmitoylphosphatidylcholine (DPPC) is the primary surface tension-reducing agent, DPPG contributes to the adsorption and spreading of the surfactant film at the air-water interface. Its anionic nature is also believed to play a role in the interaction with surfactant proteins.

Component of Bacterial Membranes

Phosphatidylglycerol is a major anionic phospholipid in the membranes of many bacteria, particularly Gram-positive bacteria.[3][11] DPPG, as a specific form of phosphatidylglycerol, contributes to the negative charge of the bacterial membrane, which is crucial for maintaining membrane integrity, interacting with antimicrobial peptides, and localizing membrane proteins.

Role in Signaling Pathways

The anionic headgroup of DPPG allows it to participate in and modulate cellular signaling events at the membrane interface.

Modulation of Toll-Like Receptor (TLR) Signaling

Anionic phospholipids, including phosphatidylglycerol, have been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses.[2] This occurs through the interaction with components of the Toll-like receptor 4 (TLR4) signaling pathway, such as CD14 and MD-2, thereby preventing the activation of downstream inflammatory cascades.[2]

Caption: DPPG modulation of the TLR4 signaling pathway.

Interaction with Antimicrobial Peptides (AMPs)

The negatively charged surface of bacterial membranes, rich in DPPG, is a primary target for cationic antimicrobial peptides.[11][12][13] The initial electrostatic attraction between the positively charged AMPs and the anionic DPPG is a critical step in the mechanism of action of many AMPs, which often leads to membrane disruption and bacterial cell death. This interaction can be considered a form of signaling that triggers a lethal response in the bacterium.

Applications in Drug Development

DPPG is widely used in the formulation of liposomal drug delivery systems due to its ability to modulate the physicochemical properties of the liposomes.

Liposomal Formulations

The inclusion of DPPG in liposome formulations imparts a negative surface charge, which can:

-

Increase stability: The electrostatic repulsion between negatively charged liposomes prevents their aggregation and fusion, enhancing the stability of the formulation.

-

Influence pharmacokinetics: The negative charge can affect the biodistribution and circulation time of the liposomes in vivo.

-

Facilitate drug loading: For positively charged drug molecules, the anionic nature of DPPG can enhance encapsulation efficiency through electrostatic interactions.

-

Mediate cellular interactions: The surface charge can influence the interaction of liposomes with target cells and tissues.

Experimental Protocols and Workflows

Preparation of DPPG-Containing Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

Dipalmitoylphosphatidylglycerol (DPPG) powder

-

Other lipids as required (e.g., DPPC, cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amount of DPPG and any other lipids in the organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath at a temperature above the Tₘ of all lipid components (e.g., 50-60°C) to ensure proper mixing.

-

Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous buffer, pre-heated to a temperature above the lipid Tₘ, to the flask containing the lipid film.

-

Gently agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder, ensuring the temperature is maintained above the lipid Tₘ.

-

Force the lipid suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The morphology can be visualized using techniques such as transmission electron microscopy (TEM) or cryo-TEM.

-

Caption: Workflow for the preparation of DPPG-containing liposomes.

Characterization of DPPG-Containing Bilayers by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

Protocol Outline:

-

Sample Preparation: Prepare a suspension of DPPG liposomes (MLVs or LUVs) at a known concentration in the desired buffer.

-

Instrument Setup:

-

Load the liposome suspension into the sample cell of the DSC instrument.

-

Load an equal volume of the corresponding buffer into the reference cell.

-

Pressurize the cells to prevent boiling at higher temperatures.

-

-

Thermal Scan:

-

Equilibrate the sample at a temperature below the expected pretransition.

-

Scan the temperature at a controlled rate (e.g., 1°C/minute) up to a temperature well above the main phase transition.

-

Record the differential heat flow between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the pretransition (gel to ripple phase) and the main transition (ripple to liquid crystalline phase).

-

From the thermogram, determine the onset temperature, peak temperature (Tₘ), and the enthalpy of the transition (ΔH).

-

Studying DPPG Monolayers with a Langmuir-Blodgett Trough

This technique allows for the investigation of the behavior of DPPG monolayers at an air-water interface and their interaction with other molecules.

Protocol Outline:

-

Trough Preparation: Fill the Langmuir-Blodgett trough with a suitable aqueous subphase (e.g., pure water or a buffered salt solution). Clean the surface by aspiration.

-

Monolayer Formation:

-

Prepare a solution of DPPG in a volatile, water-immiscible solvent (e.g., chloroform).

-

Carefully deposit a known amount of the DPPG solution onto the subphase surface. The solvent will evaporate, leaving a DPPG monolayer.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers of the trough.

-

Simultaneously measure the surface pressure as a function of the area per molecule.

-

The resulting pressure-area isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

-

-

Interaction Studies:

-

To study the interaction with a soluble molecule (e.g., an antimicrobial peptide), inject the molecule into the subphase beneath the compressed monolayer.

-

Monitor the change in surface pressure or area over time to characterize the interaction.

-

-

Film Deposition: The monolayer can be transferred to a solid substrate for further analysis (e.g., by atomic force microscopy) by dipping the substrate through the monolayer.

Caption: Workflow for Langmuir-Blodgett trough experiments with DPPG.

Conclusion

Dipalmitoylphosphatidylglycerol is a versatile phospholipid with significant roles in both fundamental membrane biology and applied pharmaceutical sciences. Its well-defined structure and physicochemical properties make it an excellent model lipid for studying membrane biophysics and lipid-protein interactions. In the context of drug development, the inclusion of DPPG in liposomal formulations offers a powerful means to control the stability, pharmacokinetics, and cellular targeting of therapeutic agents. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers and scientists to effectively utilize DPPG in their respective fields of study.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. nationaljewish.org [nationaljewish.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. The critical micelle concentration of L- -dipalmitoylphosphatidylcholine in water and water-methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of an antimicrobial peptide with a model lipid bilayer using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

An In-Depth Technical Guide to the Dipalmitoylphosphatidylglycerol (DPPG) Phospholipid Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid, a major class of lipids that form the backbone of biological membranes. Specifically, DPPG is a subtype of phosphatidylglycerol (PG), which plays a crucial role in a variety of cellular processes. This technical guide provides a comprehensive overview of the DPPG synthesis pathway, including the core enzymes, reaction intermediates, and regulatory mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

The Core Synthesis Pathway of DPPG

The synthesis of DPPG is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum in eukaryotes and the plasma membrane in prokaryotes. The pathway begins with the formation of phosphatidic acid (PA) and proceeds through the key intermediate cytidine diphosphate-diacylglycerol (CDP-DAG). The fatty acid composition of DPPG, which consists of two palmitoyl (16:0) chains, is determined by the initial acylation of the glycerol-3-phosphate backbone.

The synthesis of phosphatidylglycerol (PG), the immediate precursor to DPPG, involves a sequential pathway. First, phosphatidic acid is converted to CDP-diacylglyceride by the enzyme CDP-diacylglyceride synthase.[1] Subsequently, a PGP synthase enzyme facilitates the exchange of glycerol-3-phosphate for cytidine monophosphate (CMP), leading to the formation of the temporary intermediate phosphatidylglycerolphosphate (PGP).[1] The final step in PG synthesis is the dephosphorylation of PGP by a PGP phosphatase enzyme.[1]

Key Enzymes and Reactions

The synthesis of DPPG involves three key enzymes:

-

CDP-Diacylglycerol Synthase (CDS) : This enzyme catalyzes the activation of phosphatidic acid (PA) with cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG). This is a critical regulatory step in the synthesis of several phospholipids.

-

Phosphatidylglycerol Phosphate Synthase (PGPS) : This enzyme transfers the phosphatidyl moiety from CDP-DAG to glycerol-3-phosphate, forming phosphatidylglycerol phosphate (PGP) and releasing cytidine monophosphate (CMP).

-

Phosphatidylglycerol Phosphate Phosphatase (PGPP) : This enzyme catalyzes the final step, the dephosphorylation of PGP to yield phosphatidylglycerol (PG). In the context of DPPG, the fatty acyl chains are both palmitate.

The overall pathway can be summarized as follows:

Phosphatidic Acid + CTP → CDP-Diacylglycerol + PPi (catalyzed by CDP-Diacylglycerol Synthase)

CDP-Diacylglycerol + Glycerol-3-Phosphate → Phosphatidylglycerol Phosphate + CMP (catalyzed by Phosphatidylglycerol Phosphate Synthase)

Phosphatidylglycerol Phosphate → Phosphatidylglycerol + Pi (catalyzed by Phosphatidylglycerol Phosphate Phosphatase)

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the DPPG synthesis pathway. It is important to note that kinetic parameters can vary depending on the organism, isoform, and experimental conditions.

Table 1: Kinetic Parameters of Human CDP-Diacylglycerol Synthase (CDS) Isoforms

| Isoform | Substrate | Vmax (µmol CDP-DAG min⁻¹ mg⁻¹) | Km (mol %) | Reference |

| CDS1 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 3.3 ± 0.3 | 0.4 ± 0.1 | [1] |

| 1-stearoyl-2-linoleoyl-PA (SLPA) | 3.6 ± 0.1 | 0.5 ± 0.1 | [1] | |

| CDS2 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 9.3 ± 0.4 | 0.3 ± 0.1 | [1] |

| 1-stearoyl-2-linoleoyl-PA (SLPA) | 3.5 ± 0.1 | 0.6 ± 0.1 | [1] |

Table 2: Kinetic Parameters of Phosphatidylglycerol Phosphate Synthase (PGPS)

| Organism | Substrate | Km | Reference |

| Staphylococcus aureus | CDP-DAG | 0.40 mM | [2] |

| Glycerol-3-Phosphate | 0.12 mM | [2] |

Table 3: Kinetic Parameters of Phosphatidylglycerol Phosphate Phosphatase (PGPP)

| Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

| Bovine Heart | p-Nitrophenyl phosphate | 0.38 mM | - | 5.0 and 7.0 | 37 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Radiometric Assay for CDP-Diacylglycerol Synthase (CDS) Activity

This protocol is adapted from a highly sensitive radiometric assay to detect the generation of CDP-DAG in isolated biological membrane fractions.[4][5]

Materials:

-

[γ-³²P]CTP (radiolabeled cytidine triphosphate)

-

Phosphatidic acid (PA) liposomes

-

Membrane fraction containing CDS

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare PA liposomes by drying a known amount of PA under nitrogen and resuspending in assay buffer followed by sonication.

-

In a microcentrifuge tube, combine the membrane fraction, PA liposomes, and assay buffer.

-

Initiate the reaction by adding [γ-³²P]CTP.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific time course.

-

Terminate the reaction by adding the chloroform:methanol solution.

-

Vortex the mixture and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate CDP-DAG from other lipids.

-

Dry the TLC plate and visualize the radiolabeled CDP-DAG using a phosphorimager or by scraping the corresponding spot and quantifying using a scintillation counter.

-

Calculate the amount of CDP-DAG formed based on the specific activity of the [γ-³²P]CTP and the incorporated radioactivity.

Protocol 2: Assay for Phosphatidylglycerol Phosphate Synthase (PGPS) Activity using Radiolabeled Substrates

This protocol is based on methods used for assaying protein kinases with radiolabeled ATP, adapted for PGPS.[6][7][8][9]

Materials:

-

[¹⁴C]Glycerol-3-phosphate or CDP-[³H]diacylglycerol

-

CDP-diacylglycerol

-

Glycerol-3-phosphate

-

Purified or enriched PGPS enzyme preparation

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:ammonia, 65:25:4, v/v/v)

-

Scintillation counter

Procedure:

-

In a reaction tube, combine the PGPS enzyme preparation, CDP-diacylglycerol, and assay buffer.

-

Initiate the reaction by adding the radiolabeled substrate ([¹⁴C]Glycerol-3-phosphate or CDP-[³H]diacylglycerol).

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by adding the chloroform:methanol solution.

-

Extract the lipids as described in Protocol 1.

-

Separate the product, phosphatidylglycerol phosphate (PGP), from the substrates using TLC.

-

Scrape the silica corresponding to the PGP spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed.

Protocol 3: Colorimetric Assay for Phosphatidylglycerol Phosphate Phosphatase (PGPP) Activity

This protocol is a general method for assaying phosphatase activity using a chromogenic substrate and can be adapted for PGPP.[10][11]

Materials:

-

p-Nitrophenyl phosphate (pNPP) as a substrate analog for PGP.

-

Purified or enriched PGPP enzyme preparation.

-

Assay buffer (e.g., 50 mM Citrate buffer, pH 4.8).

-

Stop solution (e.g., 0.1 M NaOH).

-

Spectrophotometer.

Procedure:

-

Prepare a standard curve using known concentrations of p-nitrophenol.

-

In a 96-well plate or microcuvettes, add the assay buffer and the PGPP enzyme preparation.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution. The stop solution also develops the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance at 405 nm.

-

Determine the amount of p-nitrophenol produced from the standard curve and calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified conditions.

Protocol 4: Quantitative Analysis of DPPG by LC-MS/MS

This protocol provides a general framework for the quantification of DPPG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15]

1. Lipid Extraction:

-

Extract total lipids from the sample (e.g., cells, tissues) using a modified Bligh and Dyer or Folch method with a chloroform:methanol solvent system.

-

Include an internal standard (e.g., a commercially available deuterated or ¹³C-labeled PG standard) at the beginning of the extraction to account for variations in extraction efficiency and instrument response.

2. Liquid Chromatography (LC) Separation:

-

Use a suitable LC column for lipid separation, such as a C18 reversed-phase column or a HILIC column.

-

Develop a gradient elution method using mobile phases appropriate for lipidomics. For example, a gradient of acetonitrile and water with additives like formic acid or ammonium formate for reversed-phase chromatography.

3. Mass Spectrometry (MS) Detection:

-

Utilize a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument) operating in negative ion mode.

-

Optimize the MS parameters, including declustering potential, collision energy, and cell exit potential, for both DPPG and the internal standard.

-

Set up a Multiple Reaction Monitoring (MRM) method. For DPPG (with two palmitoyl chains), the precursor ion will be m/z 721.5. The product ions will correspond to the fatty acid fragments (e.g., m/z 255.2 for palmitate). The exact MRM transitions should be empirically determined.

4. Quantification:

-

Generate a standard curve by analyzing known concentrations of a DPPG standard with a fixed concentration of the internal standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

-

Quantify the amount of DPPG in the unknown samples by interpolating their peak area ratios from the standard curve.

Regulation of the DPPG Synthesis Pathway

The synthesis of DPPG is tightly regulated to maintain membrane homeostasis and respond to cellular needs. Regulation occurs at multiple levels, including hormonal control, feedback inhibition, and transcriptional regulation.

Hormonal Regulation

In fetal lung tissue, the synthesis of phosphatidylglycerol is under hormonal control. Hormones such as insulin, cortisol, and prolactin can significantly alter the relative rates of PG synthesis, which is crucial for the production of pulmonary surfactant.[1][4] For instance, the combination of insulin and cortisol has been shown to increase the synthesis of PG.[1]

Feedback Inhibition

The synthesis of phospholipids is often regulated by feedback inhibition, where the end product of a pathway inhibits an upstream enzyme.[16][17] While specific feedback inhibition mechanisms for the DPPG pathway are not fully elucidated in all organisms, it is a common regulatory strategy in metabolic pathways to prevent the over-accumulation of products.[5][16][18] For example, the end products of a reaction can bind to an allosteric site on an enzyme, altering its conformation and reducing its activity.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the DPPG synthesis pathway is subject to transcriptional regulation. This allows the cell to adjust the rate of DPPG synthesis in response to developmental cues and environmental signals. For example, in the fruit fly Drosophila, the Dpp signaling pathway regulates the expression of downstream genes involved in development.[19] Similarly, in various organisms, the transcription of genes involved in lipid synthesis is controlled by complex networks of transcription factors that respond to hormonal and nutritional signals.[20][21][22][23]

Visualization of Pathways and Workflows

DPPG Synthesis Pathway

Caption: The enzymatic pathway for the synthesis of DPPG.

Experimental Workflow for Measuring PGPP Activity

Caption: Experimental workflow for the PGPP colorimetric assay.

Regulation of DPPG Synthesis

Caption: Regulatory mechanisms of the DPPG synthesis pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Pre-steady-state and steady-state kinetic analysis of the low molecular weight phosphotyrosyl protein phosphatase from bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Feedback inhibition of polyisoprenyl pyrophosphate synthesis from mevalonate in vitro. Implications for protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase A(1) assays using a radiolabeled substrate and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Wg and Dpp morphogens regulate gene expression by modulating the frequency of transcriptional bursts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phospholipid – Driven gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nutritional and hormonal regulation of enzymes in fat synthesis: studies of fatty acid synthase and mitochondrial glycerol-3-phosphate acyltransferase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transcriptional regulation of genes related to progesterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Dipalmitoylphosphatidylglycerol (DPPG) Headgroup Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the headgroup interactions of dipalmitoylphosphatidylglycerol (DPPG), an anionic phospholipid crucial in various biological and pharmaceutical contexts. This document delves into the biophysical properties, intermolecular interactions, and experimental methodologies used to study this important lipid, with a focus on quantitative data and detailed protocols.

Introduction to Dipalmitoylphosphatidylglycerol (DPPG)

Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid distinguished by a glycerol headgroup and two saturated 16-carbon palmitoyl chains.[1] Its anionic nature at physiological pH, conferred by the phosphate group, governs its interactions with a wide array of molecules, including ions, proteins, and other lipids. These interactions are fundamental to the structure and function of biological membranes, particularly in bacteria and lung surfactant, and are leveraged in the design of drug delivery systems.[2][3][4]

Biophysical Properties and Phase Behavior

The physical state of DPPG-containing membranes is highly dependent on temperature, pH, and the presence of interacting molecules. DPPG exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of 41°C.[5][6] Below this temperature, the acyl chains are tightly packed in an ordered gel phase (Lβ), while above it, they are in a more disordered and fluid liquid-crystalline phase (Lα).[7][8]

Table 1: Key Biophysical Parameters of DPPG

| Parameter | Value | Conditions | Reference |

| Main Phase Transition Temperature (Tm) | 41 °C | - | [5][6] |

| Bilayer Thickness (Phosphorus-to-Phosphorus) | 4.21 nm | GalCer:DPPG (9:1) bilayer, liquid crystalline phase | [9] |

| Area per Lipid Molecule | 55 Ų | Pure DPPG monolayer | [10] |

Headgroup Interactions

The negatively charged headgroup of DPPG is a focal point for a variety of intermolecular interactions that are critical for its biological and pharmaceutical functions.

Interactions with Ions

The anionic phosphate moiety of the DPPG headgroup readily interacts with cations. Divalent cations, such as calcium (Ca²⁺), have a particularly strong effect, capable of neutralizing the surface charge and inducing conformational changes in the headgroup.[3][11] This interaction can lead to the formation of dehydrated, condensed membrane domains.[12]

Interactions with Proteins and Peptides

The electrostatic nature of the DPPG headgroup plays a pivotal role in its interactions with proteins and peptides, particularly those with cationic residues.

AMPs, which are often cationic, exhibit strong binding to DPPG-rich membranes, a characteristic of many bacterial membranes.[3] This interaction is a key step in the mechanism of action for many AMPs, leading to membrane disruption. The strength of this interaction is significantly greater with anionic DPPG membranes compared to zwitterionic membranes like dipalmitoylphosphatidylcholine (DPPC).[10]

Table 2: Surface Pressure Changes in Lipid Monolayers upon Peptide Interaction

| Peptide | Lipid Monolayer | Initial Surface Pressure (mN/m) | Final Surface Pressure Increase (mN/m) | Reference |

| Melittin | DPPC | 20 | 10 | [10] |

| Melittin | DPPG | 20 | 20 | [10] |

| Magainin II | DPPC | 20 | 5 | [10] |

| Magainin II | DPPG | 20 | 12 | [10] |

| Cecropin P1 | DPPC | 20 | 3 | [10] |

| Cecropin P1 | DPPG | 20 | 9 | [10] |

DPPG is a minor but essential component of lung surfactant. It interacts with surfactant proteins SP-B and SP-C, influencing the surface tension-reducing properties of the surfactant film.[4][13] For instance, in mixed monolayers, SP-B and SP-C can prevent the "squeeze-out" of more fluid lipids like palmitoyloleoylphosphatidylglycerol (POPG) in the presence of DPPG.[13] Deuterium NMR studies have shown that surfactant protein SP-A has little effect on the acyl chain order of DPPC but does narrow the temperature range of the phase transition for DPPG.[14]

Interactions with Other Lipids

DPPG can form non-ideal mixtures with other lipids, leading to phase separation and domain formation within the membrane.[15] In binary mixtures with zwitterionic lipids like DPPC, the presence of DPPG can influence the miscibility and phase behavior of the membrane.[16] Hydrogen bonding between the headgroup of DPPG and other lipids, such as phosphatidylethanolamine (PE), is also an important factor in the stability and organization of bacterial membranes.[5]

Role in Drug Delivery

The anionic nature and biocompatibility of DPPG make it a valuable component in liposomal drug delivery systems.[2] DPPG-containing liposomes can exhibit improved encapsulation efficiency and controlled release profiles for various drugs.[2][17] For example, negatively charged DPPC-DPPG liposomes have been shown to have a significantly improved encapsulation rate and a slower ocular release rate for ranibizumab.[2]

Experimental Protocols

A variety of experimental techniques are employed to investigate the headgroup interactions of DPPG.

Langmuir-Blodgett Monolayer Technique

This technique is used to study the interactions of molecules at an air-water interface, mimicking a single leaflet of a cell membrane.

Methodology:

-

A solution of DPPG in a volatile organic solvent is spread onto the aqueous subphase in a Langmuir trough.

-

The solvent is allowed to evaporate, leaving a monolayer of DPPG at the interface.

-

Mobile barriers are used to compress the monolayer, and the surface pressure (the reduction in surface tension of the water) is measured as a function of the area per molecule.

-

The molecule of interest (e.g., a peptide) is injected into the subphase.

-

Changes in the surface pressure-area isotherm upon interaction with the monolayer are recorded to characterize binding and insertion.[10][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²H (deuterium) and ³¹P (phosphorus) NMR, provides detailed information about the structure and dynamics of DPPG in lipid bilayers.

Methodology:

-

DPPG, often isotopically labeled (e.g., with deuterium on the acyl chains or headgroup), is hydrated to form multilamellar vesicles.

-

The sample is placed in the NMR spectrometer.

-

For ²H NMR, the quadrupolar splitting of the deuterium signal is measured, which provides information on the orientational order of the C-²H bonds in the acyl chains or headgroup.[14][19]

-

For ³¹P NMR, the chemical shift anisotropy is analyzed to determine the orientation and dynamics of the phosphate group in the headgroup.[19][20]

-

Spectra are recorded at different temperatures or in the presence of interacting molecules to observe changes in lipid dynamics and conformation.

X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are used to determine the overall structure of DPPG bilayers, such as thickness and lipid area.

Methodology:

-

Unilamellar or multilamellar vesicles of DPPG are prepared.

-

The sample is exposed to a collimated beam of X-rays or neutrons.

-

The scattering pattern is recorded on a detector.

-

The scattering data is analyzed using models to extract structural parameters like the bilayer thickness and the area per lipid molecule.[5]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the behavior of DPPG membranes and their interactions with other molecules.

Methodology:

-

An atomic model of a DPPG bilayer, hydrated with water molecules, is constructed.

-

A force field (a set of parameters describing the potential energy of the system) is chosen to define the interactions between atoms.

-

The classical equations of motion are solved numerically for all atoms in the system over a certain time period, generating a trajectory of atomic positions and velocities.[9][21]

-

The trajectory is analyzed to calculate various properties, such as bilayer thickness, area per lipid, order parameters, and the formation of hydrogen bonds.[9]

Conclusion

The headgroup of dipalmitoylphosphatidylglycerol is a key determinant of its function in diverse biological and technological applications. Its anionic character drives crucial electrostatic interactions with ions and proteins, influencing membrane structure, stability, and permeability. A comprehensive understanding of these interactions, facilitated by a combination of experimental and computational approaches, is essential for advancing our knowledge of membrane biology and for the rational design of novel drug delivery systems.

References

- 1. DPPG, 200880-41-7 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Nanoparticle interaction with model lung surfactant monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Effects of temperature on the phase behavior and permeability of thylakoid lipid vesicles : relevance to chilling stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Dynamics Simulations and 2H NMR Study of the GalCer/DPPG Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Directly Regulates Phosphatidylinositol 4,5-Bisphosphate Headgroup Conformation and Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium binding by phosphatidylserine headgroups. Deuterium NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of lung surfactant proteins with anionic phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.aps.org [journals.aps.org]

- 19. Phospholipid headgroup dynamics in DOPG-d5-cytochrome c complexes as revealed by 2H and 31P NMR: the effects of a peripheral protein on collective lipid fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Electrostatic Basis of Diacylglycerol Pyrophosphate-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biophysical Choreography of DPPG at the Air-Water Interface: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical physical properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, at the air-water interface. Understanding the behavior of this anionic phospholipid monolayer is paramount for advancements in drug delivery systems, lung surfactant research, and the development of biomimetic membranes. This document provides a comprehensive overview of DPPG's surface pressure-area isotherms, phase transitions, and the experimental methodologies employed to elucidate these characteristics.

Core Physical Properties of DPPG Monolayers

The behavior of DPPG at the air-water interface is characterized by distinct phases and transitions that are highly dependent on the molecular packing and environmental conditions. Key quantitative parameters provide insight into the stability, compressibility, and structural organization of the monolayer.

Surface Pressure-Area (π-A) Isotherms

The π-A isotherm is a fundamental measurement that describes the relationship between the surface pressure (the reduction in surface tension caused by the monolayer) and the area occupied by each molecule. The isotherm reveals various phases of the DPPG monolayer, including the gaseous (G), liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases, as well as the transitions between them.[1]

A characteristic feature of DPPG isotherms, particularly on alkaline or buffered subphases, is a distinct phase transition region attributed to the ionization of the phosphatidylglycerol headgroup.[2] This ionization leads to increased solvation and a change in the orientation of the polar headgroup, causing it to penetrate deeper into the water subphase.[2] Upon compression, dehydration and conformational changes of these polar groups occur, leading to the emergence of the DPPG molecules at the interface.[2]

| Parameter | Value | Subphase Conditions | Temperature (°C) | Reference |

| Lift-off Area (Ų/molecule) | ~95 | 0.1 mM EDTA, 20 mM Tris HCl buffer, pH 7.4 | 21 | [3] |

| LE-LC Transition Pressure (mN/m) | ~15-25 | Varies with pH and ion concentration | 21-24 | [3][4] |

| Collapse Pressure (mN/m) | ~55-60 | Pure water or buffer | 24-37 | [4][5] |

Table 1: Key Quantitative Data from DPPG Surface Pressure-Area Isotherms. This table summarizes critical values obtained from π-A isotherm measurements of DPPG monolayers under different experimental conditions. The lift-off area signifies the point at which surface pressure begins to rise, the LE-LC transition pressure indicates the phase change from a less ordered to a more ordered state, and the collapse pressure represents the point at which the monolayer can no longer withstand the applied pressure.

Compression Modulus (Cs-1)

The compression modulus, or surface elasticity, is derived from the π-A isotherm and provides a quantitative measure of the monolayer's resistance to compression. It is calculated as Cs-1 = -A(dπ/dA). Different phases of the monolayer exhibit distinct compression moduli. The LE phase is characterized by a lower compression modulus, indicating a more fluid film, while the LC phase has a significantly higher modulus, reflecting a more rigid and incompressible state.[6]

| Phase | Typical Cs-1 Range (mN/m) | Description |

| Liquid-Expanded (LE) | 12.5 - 50 | Fluid and compressible monolayer. |

| Liquid-Condensed (LC) | 100 - 250 | Ordered and less compressible monolayer. |

Table 2: Typical Compression Modulus Values for DPPG Monolayer Phases. This table provides the characteristic ranges of the compression modulus for the liquid-expanded and liquid-condensed phases of a DPPG monolayer, offering insight into the film's mechanical properties.

Experimental Protocols: A Methodological Overview

The characterization of DPPG monolayers at the air-water interface relies on a suite of sophisticated biophysical techniques. The following sections detail the core experimental protocols.

Langmuir Trough Methodology

The Langmuir trough is the primary instrument for forming and characterizing lipid monolayers.[7]

Materials:

-

DPPG powder

-

Spreading solvent (e.g., chloroform/methanol 9:1 v/v)[8]

-

Subphase (e.g., ultrapure water, buffer solution)[5]

-

Langmuir trough equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)[9]

Procedure:

-

Trough Preparation: The trough is meticulously cleaned and filled with the desired subphase. The surface is then aspirated to remove any contaminants.

-

Spreading the Monolayer: A solution of DPPG in a volatile organic solvent is carefully deposited dropwise onto the subphase surface using a microsyringe.[5]

-

Solvent Evaporation: A waiting period of 10-15 minutes is allowed for the complete evaporation of the spreading solvent, leaving a uniform monolayer of DPPG molecules at the air-water interface.[10]

-

Compression: The movable barriers of the trough are compressed at a constant rate, reducing the area available to the monolayer.

-

Data Acquisition: The surface pressure is continuously measured as a function of the mean molecular area during compression, generating the π-A isotherm.[7]

Brewster Angle Microscopy (BAM)

BAM is a non-invasive optical technique used to visualize the morphology and phase behavior of monolayers in real-time.[11] It operates by directing p-polarized light at the Brewster angle of the air-water interface. At this angle, the pure water surface appears dark, while the presence of a monolayer with a different refractive index leads to light reflection, allowing for the visualization of domain structures.[12]

Procedure:

-

A Langmuir trough is coupled with a BAM setup.[11]

-

The DPPG monolayer is prepared as described in the Langmuir trough methodology.

-

During compression of the monolayer, BAM images are captured simultaneously with the π-A isotherm data.[3] This allows for the direct correlation of morphological changes with specific points on the isotherm, such as the formation of condensed phase domains during the LE-LC transition.[2]

Infrared Reflection-Absorption Spectroscopy (IRRAS)

IRRAS is a powerful technique for obtaining information about the chemical composition, orientation, and conformation of molecules within a monolayer.[13] The technique measures the absorption of infrared radiation reflected from the monolayer at a grazing angle of incidence.

Procedure:

-

An IRRAS spectrometer is integrated with a Langmuir trough.

-

The DPPG monolayer is compressed.

-

IRRAS spectra are collected at various surface pressures.

-

Analysis of the vibrational bands, such as the CH₂ stretching frequencies, provides information on the conformational order of the acyl chains. For instance, a decrease in the frequency of these bands indicates a transition to a more ordered, all-trans conformation, which is characteristic of the LC phase.[13]

Signaling Pathways and Logical Relationships

The physical properties of DPPG monolayers are governed by a network of interconnected factors. The following diagram illustrates the relationship between subphase conditions, the ionization state of DPPG, and its resulting interfacial behavior.

This guide provides a foundational understanding of the physical properties of DPPG at the air-water interface. The presented data and methodologies serve as a valuable resource for researchers engaged in fields where interfacial phenomena and lipid behavior are of central importance. Further investigation into the effects of specific ions, temperature, and interactions with other molecules will continue to refine our comprehension of this vital phospholipid.

References

- 1. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orientational changes in dipalmitoyl phosphatidyl glycerol Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mixed DPPC/DPPG monolayers at very high film compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. touroscholar.touro.edu [touroscholar.touro.edu]

- 6. Understanding the Functional Properties of Lipid Heterogeneity in Pulmonary Surfactant Monolayers at the Atomistic Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation using a Lipid Monolayer Method for Electron Crystallographic Studies [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. phavi.umcs.pl [phavi.umcs.pl]

- 13. Infrared Reflection-Absorption Spectroscopy: Principles and Applications to Lipid-Protein Interaction in Langmuir Films - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Self-Assembly of Dipalmitoylphosphatidylglycerol (DPPG) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly known as DPPG, in aqueous solutions. DPPG is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes and is widely utilized in the development of drug delivery systems, such as liposomes. This document details the thermodynamic principles governing its self-assembly, quantitative data on its aggregation behavior, and detailed experimental protocols for the preparation and characterization of DPPG assemblies.

Core Principles of DPPG Self-Assembly

The self-assembly of DPPG in an aqueous environment is primarily driven by the hydrophobic effect. The amphiphilic nature of the DPPG molecule, possessing a hydrophilic phosphoglycerol headgroup and two hydrophobic dipalmitoyl acyl chains, dictates its organization into ordered structures that minimize the unfavorable interactions between the hydrophobic tails and water. This process is thermodynamically governed by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

The transfer of the hydrophobic acyl chains from water to the nonpolar interior of a micelle or vesicle is an entropically favorable process. This is due to the release of ordered water molecules that surround the hydrophobic chains, leading to an overall increase in the entropy of the system. While the enthalpy change for this transfer can be small or even positive (endothermic), the large positive entropy change makes the overall Gibbs free energy of self-assembly negative, thus favoring the spontaneous formation of aggregates.

dot

Quantitative Data on DPPG Self-Assembly

The following tables summarize key quantitative parameters associated with the self-assembly of DPPG. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.

Table 1: Critical Micelle Concentration (CMC) of Phosphatidylglycerols

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles spontaneously form.[1] While a precise experimental value for DPPG (16:0 PG) was not found in the immediate search, an estimation can be made based on the trend observed with other phosphatidylglycerols with varying acyl chain lengths. The CMC generally decreases with increasing alkyl chain length due to the enhanced hydrophobic effect.[2]

| Phosphatidylglycerol (Acyl Chain) | CMC (mM) |

| 8:0 PG | 1.21[3][4] |

| 10:0 PG | 0.42[3][4] |

| 12:0 PG | 0.13[3][4] |

| 14:0 PG | 0.011[3][4] |

| 16:0 PG (DPPG) (Estimated) | < 0.011 |

Data sourced from Avanti Polar Lipids, Inc.[3][4]

Table 2: Thermodynamic Parameters of Phosphatidylglycerol Self-Assembly

The thermodynamic parameters for the self-assembly of dioctanoyl phosphatidylglycerol (a shorter-chain analog of DPPG) provide insight into the driving forces of this process. The self-assembly is characterized by a large negative heat capacity change (ΔCp), which is a hallmark of the hydrophobic effect.

| Parameter | Value for Dioctanoyl PG |

| ΔH°mic (Enthalpy) | Varies with temperature |

| ΔS°mic (Entropy) | Varies with temperature |

| ΔG°mic (Gibbs Free Energy) | Negative, indicating spontaneity |

| ΔCp (Heat Capacity Change) | Approximately -400 J mol-1 K-1 |

| T* (Temperature at which ΔH=0) | Approximately 300 K |

These values are for a shorter-chain phosphatidylglycerol and serve as an illustrative example of the thermodynamic principles.

Table 3: Size Distribution of DPPG Vesicles

Dynamic Light Scattering (DLS) is a common technique to determine the size distribution of vesicles in a sample.[5] The size of DPPG vesicles can be controlled by the preparation method, particularly the pore size of the membranes used during extrusion.

| Preparation Method | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) |

| Sonication (20 cycles) | 56.2 ± 0.4 | < 0.3[6] |

| Extrusion (100 nm membrane) | ~100-120 | Varies |

| DLS Measurement | 25, 102, 195 (polymodal) | Varies[7] |

Note: The size distribution can be multimodal, indicating the presence of different vesicle populations.[7][8]

Experimental Protocols

Detailed methodologies for the preparation and characterization of DPPG vesicles are provided below.

Preparation of DPPG Vesicles by Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar vesicles of a controlled size.[9][10][11]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (DPPG)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Rotary evaporator

-

Water bath

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of DPPG in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. The water bath temperature should be kept above the phase transition temperature of DPPG (41°C).

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the transition temperature of DPPG.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Heat the extruder to a temperature above the phase transition temperature of DPPG.

-

Load the MLV suspension into one of the gas-tight syringes.

-

Force the suspension through the membrane into the second syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles.

-

The final vesicle suspension should be translucent.

-

dot

Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the prepared vesicles.

Materials:

-

DPPG vesicle suspension

-

DLS instrument

-

Cuvettes

Procedure:

-

Sample Preparation:

-

Dilute the DPPG vesicle suspension with the hydration buffer to an appropriate concentration for DLS measurement. This is typically in the range of 0.1 to 1 mg/mL, but depends on the instrument.

-

-

Instrument Setup:

-

Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

-

Input the viscosity and refractive index of the dispersant (hydration buffer) into the software.

-

-

Measurement:

-

Transfer the diluted sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

-

Perform the measurement, typically consisting of multiple runs that are averaged.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the size distribution, mean hydrodynamic diameter (Z-average), and polydispersity index (PdI).

-

Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the DPPG vesicles. Negative staining is a common method for enhancing the contrast of lipid vesicles.[12][13]

Materials:

-

DPPG vesicle suspension

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

-

Pipettes

Procedure:

-

Grid Preparation:

-

Place a drop of the DPPG vesicle suspension onto a clean piece of parafilm.

-

Float a TEM grid, carbon-side down, on the drop for a few minutes to allow the vesicles to adsorb.

-

-

Washing (Optional):

-

Briefly float the grid on a drop of deionized water to remove any buffer salts that may crystallize and interfere with imaging.

-

-

Staining:

-

Wick away the excess liquid from the grid with the edge of a piece of filter paper.

-

Immediately float the grid on a drop of the negative staining solution for 30-60 seconds.

-

-

Drying:

-

Carefully blot away the excess stain with filter paper.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Image the grid using a transmission electron microscope at an appropriate magnification. Vesicles will appear as light, circular structures against a dark background.

-

dot

Conclusion

This technical guide has provided a detailed overview of the self-assembly of DPPG in aqueous solutions, presenting key quantitative data and experimental protocols. The spontaneous formation of micelles and vesicles is a thermodynamically driven process governed by the hydrophobic effect. The ability to control the size and morphology of these assemblies through specific preparation techniques makes DPPG a versatile tool in drug delivery and membrane biophysics research. The provided protocols offer a foundation for the successful preparation and characterization of DPPG-based systems, enabling further advancements in these fields.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. news-medical.net [news-medical.net]

- 6. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 13. Negative Staining | Cambridge Advanced Imaging Centre [caic.bio.cam.ac.uk]

An In-depth Technical Guide to the Critical Micelle Concentration of DPPG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG), a key parameter for its application in research and pharmaceutical development. This document summarizes available quantitative data, details common experimental protocols for CMC determination, and provides visualizations of relevant experimental workflows.

Introduction to DPPG and its Critical Micelle Concentration

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, is an anionic phospholipid that plays a significant role in various biological and pharmaceutical applications. A fundamental property of surfactants and amphiphilic molecules like DPPG is the critical micelle concentration (CMC). The CMC is the concentration at which individual lipid molecules (monomers) in a solution begin to self-assemble into larger, organized structures called micelles.[1] Below the CMC, DPPG molecules exist predominantly as monomers. As the concentration increases to and surpasses the CMC, any additional DPPG molecules will preferentially form micelles.[1]

The determination of the CMC is crucial as it dictates the concentration range at which DPPG can be effectively used to form stable micelles for applications such as drug encapsulation and delivery. The value of the CMC is influenced by several factors including temperature, pH, and the ionic strength of the surrounding medium.[1][2]

Quantitative Data on the Critical Micelle Concentration of DPPG

The critical micelle concentration of phospholipids like DPPG is generally very low, often in the nanomolar to micromolar range.[3] Unlike typical detergents that form micelles at millimolar concentrations, lipids such as DPPG have a strong tendency to form bilayers, vesicles, or liposomes rather than micelles.[3] The "CMC" for such lipids often refers to the concentration at which the formation of these larger bilayer structures begins.[3]

Table 1: Experimentally Determined Aggregation Concentrations for Phospholipids (Illustrative)

| Phospholipid | Method | Temperature (°C) | Buffer/Medium | Aggregation Concentration | Reference |

| DPPC | Light Scattering | 25 | Water | ~0.5 nM | Fictional Example |

| DOPG | Fluorescence | 25 | PBS, pH 7.4 | ~1 µM | Fictional Example |

Note: The values in this table are illustrative examples for similar phospholipids to demonstrate the expected range and influencing factors. Specific, citable CMC values for DPPG under varied conditions were not found in the initial literature search and require experimental determination.

Experimental Protocols for Determining the CMC of DPPG

Several biophysical techniques can be employed to determine the concentration at which DPPG self-assembles. The choice of method depends on the specific properties of the lipid and the desired precision.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive method for determining the CMC of surfactants.[4] It relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene, when it partitions from an aqueous environment into the hydrophobic core of a micelle.

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DPPG in a suitable organic solvent (e.g., chloroform/methanol mixture) and then evaporate the solvent to form a thin lipid film. Hydrate the film with the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to form a stock lipid suspension.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with increasing concentrations of DPPG.

-

To each DPPG solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid affecting the micellization process. Ensure the final concentration of the organic solvent is negligible.

-

-

Fluorescence Measurement:

-

Incubate the samples at the desired temperature to allow for equilibration.

-

Measure the fluorescence emission spectra of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically set around 335 nm.

-

Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I1 at ~373 nm and I3 at ~384 nm).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I3/I1).

-

Plot the I3/I1 ratio as a function of the logarithm of the DPPG concentration.

-

The CMC is determined as the concentration at the point of inflection in the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar core.

-

Diagram of Experimental Workflow for Fluorescence Spectroscopy

References

The Influence of Ions on Dipalmitoylphosphatidylglycerol Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylglycerol (DPPG) is a negatively charged phospholipid that is a significant component of certain biological membranes, particularly in bacteria and the pulmonary surfactant of the lungs. The interaction of ions with DPPG membranes is of paramount importance as it governs membrane structure, stability, and function. These interactions play a crucial role in a variety of physiological processes, including membrane fusion, cell signaling, and the action of antimicrobial peptides. For drug development professionals, understanding the intricate dance between ions and DPPG membranes is key to designing effective therapies that target membrane-associated processes. This in-depth technical guide provides a comprehensive overview of the interaction of ions with DPPG membranes, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this critical area of membrane biophysics.

Data Presentation: Quantitative Effects of Ions on DPPG Membrane Properties

The interaction of both monovalent and divalent cations with DPPG membranes leads to significant alterations in their physicochemical properties. These changes, particularly in the phase transition temperature (T_m), provide insights into the extent of ion binding and its effect on membrane order and fluidity.

Monovalent Cation Interactions

Monovalent cations such as sodium (Na⁺) and potassium (K⁺) interact with the negatively charged phosphate group of DPPG, leading to a screening of the electrostatic repulsion between the lipid headgroups. This screening can influence the packing of the lipid molecules and, consequently, the phase transition temperature. Generally, the effect of monovalent cations on the T_m of DPPG is less pronounced compared to divalent cations[1][2].

| Cation | Concentration | Change in Phase Transition Temperature (ΔT_m) of DPPG | Reference |

| Na⁺ | 0.01 - 0.5 M | < +3 °C | [1] |

| K⁺ | Not specified | Lowers the transition temperature | [2] |

| Li⁺ | Not specified | Lowers the transition temperature | [2] |

Table 1: Effect of Monovalent Cations on the Phase Transition Temperature of DPPG Membranes.

Divalent Cation Interactions

Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), have a much more dramatic effect on DPPG membranes due to their ability to form tighter complexes with the phosphate and glycerol moieties of the DPPG headgroup. This binding neutralizes the negative charge more effectively than monovalent cations, leading to a significant increase in the phase transition temperature and a more ordered, rigid membrane structure[1][2]. In fact, at sufficient concentrations, Ca²⁺ can effectively abolish the main phase transition of phosphatidylglycerol membranes within the typical scanning range (0-70 °C), indicating the formation of a highly stable, crystalline-like state[1].

| Cation | Concentration | Change in Phase Transition Temperature (ΔT_m) of DPPG | Reference |

| Ca²⁺ | 1 mM | Abolishes the phase transition in the 0-70 °C range | [1] |

| Mg²⁺ | 5 mM | Broadens and increases the T_m | [1] |

Table 2: Effect of Divalent Cations on the Phase Transition Temperature of DPPG Membranes.

Ion Binding Affinities

The strength of the interaction between ions and the membrane can be quantified by the binding affinity. For phosphatidylglycerol lipids, the binding efficiency of common physiological cations follows the order: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺[3]. The particularly strong binding of Ca²⁺ is primarily due to its very slow dissociation rate from the lipid headgroups[3]. The binding free energy for Ca²⁺ to a POPG bilayer, a close analog of DPPG, has been estimated to be approximately -4.0 kcal/mol[3].

| Ion | Binding Affinity Order | Binding Free Energy (to POPG) | Reference |

| Ca²⁺ | 1 | ~ -4.0 kcal/mol | [3] |

| Mg²⁺ | 2 | Higher than Ca²⁺ | [3] |

| Na⁺ | 3 | Higher than Mg²⁺ | [3] |

| K⁺ | 4 | Higher than Na⁺ | [3] |

Table 3: Relative Binding Affinities of Cations to Phosphatidylglycerol Membranes.

Experimental Protocols

A variety of biophysical techniques are employed to investigate the interaction of ions with DPPG membranes. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with the gel-to-liquid crystalline phase transition (T_m) of the lipid bilayer. Changes in T_m upon the addition of ions provide information about the extent of ion-lipid interactions and their effect on membrane stability.

Protocol for DSC Analysis of Ion-DPPG Liposome Interaction:

-

Liposome Preparation:

-

Dissolve DPPG in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of the ion of interest. The lipid concentration is typically 1-5 mg/mL.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) or sonication.

-

-

DSC Measurement:

-

Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan.

-

Use the same buffer solution without liposomes as the reference.

-

Seal the pans hermetically.

-

Place the sample and reference pans into the calorimeter cell.

-

Equilibrate the system at a starting temperature well below the expected T_m (e.g., 10°C for DPPG).

-

Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the T_m (e.g., 60°C for DPPG).

-

Record the differential heat flow as a function of temperature.

-

Perform multiple heating and cooling scans to check for reversibility.

-

-

Data Analysis:

-

The phase transition temperature (T_m) is determined as the peak temperature of the main endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

-

Compare the T_m and ΔH of DPPG liposomes in the presence and absence of ions to quantify the effect of the ions on membrane thermodynamics.

-

Langmuir Trough Technique

The Langmuir trough allows for the study of lipid monolayers at an air-water interface, providing a well-controlled system to mimic one leaflet of a biological membrane. By measuring the surface pressure-area (π-A) isotherms, one can deduce information about the packing and compressibility of the lipid molecules in the presence of ions in the subphase.

Protocol for Langmuir Trough Experiments with DPPG and Ions:

-

Trough Preparation:

-

Thoroughly clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform, followed by ethanol and then copious rinsing with ultrapure water).

-

Fill the trough with the aqueous subphase (e.g., ultrapure water or a buffer) containing the desired concentration of the ion to be studied.

-

Aspirate the surface of the subphase to remove any contaminants.

-

-

Monolayer Formation:

-

Prepare a solution of DPPG in a volatile, water-immiscible solvent (e.g., chloroform/methanol 9:1 v/v) at a known concentration (e.g., 1 mg/mL).

-

Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers.

-

Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or a Langmuir sensor.

-

Record the surface pressure as a function of the mean molecular area (A).

-

The resulting π-A isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the area per lipid molecule.

-

-

Data Analysis:

-

Analyze the π-A isotherms to determine parameters such as the lift-off area (the area at which the surface pressure begins to increase), the collapse pressure (the pressure at which the monolayer collapses), and the compressibility modulus.

-

Compare the isotherms of DPPG on subphases with and without ions to understand how the ions affect lipid packing and monolayer stability.

-